

A Comparative Review of Borate-Based Wood Preservatives

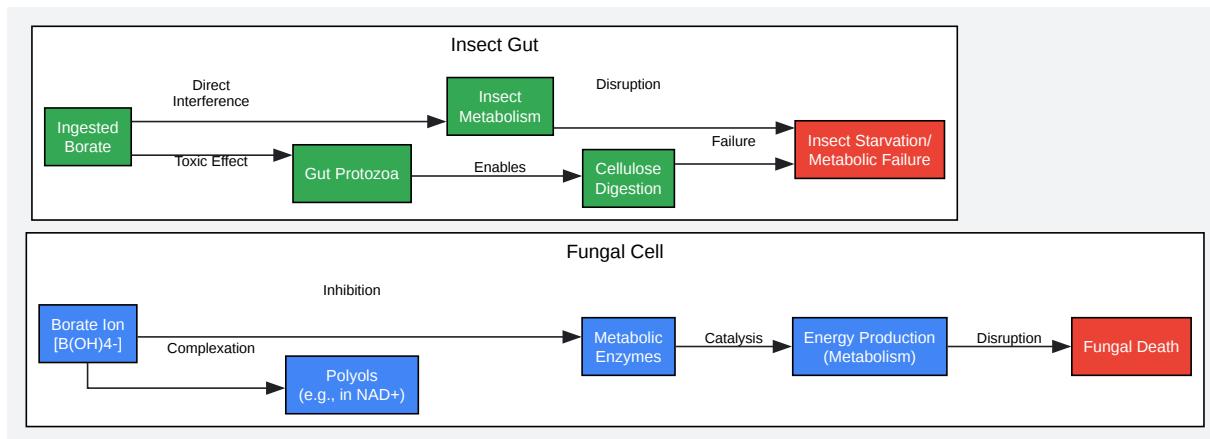
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium octaborate tetrahydrate*

Cat. No.: *B1141745*

[Get Quote](#)


In the field of wood preservation, the selection of an appropriate chemical treatment is critical to ensure the longevity and structural integrity of wood products. Borate-based preservatives have garnered significant attention due to their broad-spectrum efficacy and favorable environmental profile. This guide provides a comparative analysis of borate wood preservatives against common alternatives, supported by experimental data, for researchers, scientists, and professionals in material science and development.

Introduction to Borate Wood Preservatives

Borate wood preservatives are waterborne, inorganic salts derived from the element boron. The most common active ingredient used is **disodium octaborate tetrahydrate** (DOT), valued for its high boron content and water solubility.^{[1][2]} Borates are recognized for their effectiveness against a wide range of wood-destroying organisms, including decay fungi and various insects.^{[3][4]}

Mechanism of Action: The protective action of borates is multifaceted. In fungi, borates are thought to disrupt the production of enzymes essential for metabolizing wood, leading to rapid fungal death, often within one to two days.^{[1][2]} The tetrahydroxyborate ion, $[B(OH)4^-]$, complexes with polyols, which are crucial components of fungal metabolic pathways, thereby inhibiting key enzymes.^[5] For wood-consuming insects like termites and wood-boring beetles, borates act as a stomach poison. They interfere with the digestive process, potentially by killing the symbiotic protozoa in the insect's gut that are necessary for cellulose digestion, and may

also disrupt the insect's own metabolic systems.[1][2][5] This mode of action is slower in insects, with effects sometimes taking several months to become apparent.[1][2]

[Click to download full resolution via product page](#)

Fig. 1: Mechanism of action of borate preservatives against fungi and insects.

Key Advantages and Disadvantages: The primary advantages of borates are their low mammalian toxicity and favorable environmental characteristics.[3][4][6] They do not contain heavy metals like chromium or arsenic, which are present in some traditional preservatives. However, their high water solubility makes them susceptible to leaching when exposed to moisture, rendering them less suitable for ground-contact applications or environments with direct weather exposure unless specifically formulated to resist leaching.[4][7]

Performance Comparison with Alternative Preservatives

Borates are often compared with established preservatives such as Chromated Copper Arsenate (CCA), copper-based systems (e.g., Alkaline Copper Quaternary - ACQ, Copper Azole - CA), and oil-type preservatives like creosote.

Data Presentation: Efficacy and Leachability

The performance of wood preservatives is typically evaluated based on their efficacy against biodeterioration and their permanence (resistance to leaching). The following tables summarize comparative data from various studies.

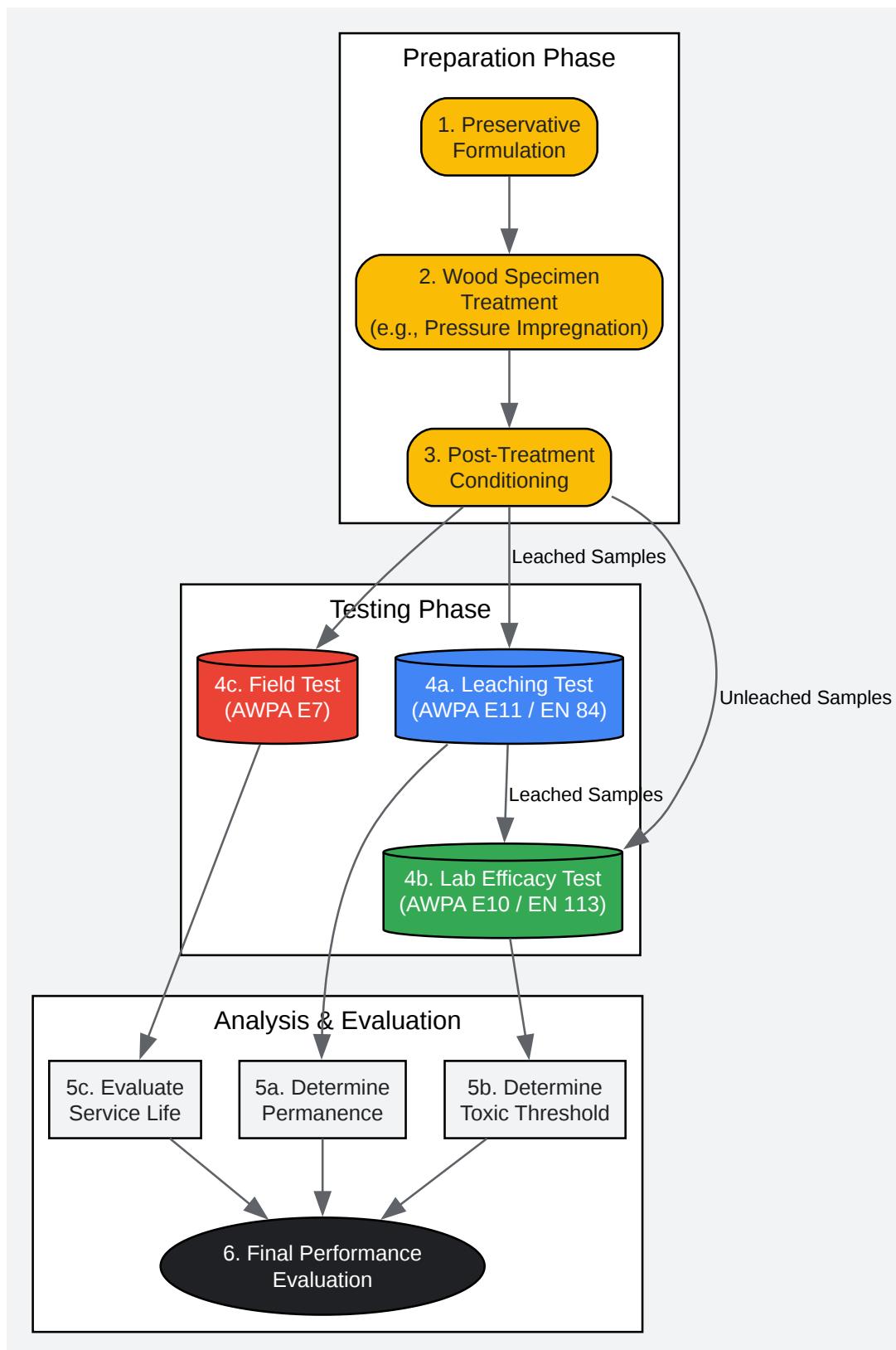
Table 1:
Comparative
Efficacy Against
Decay Fungi
(Laboratory Soil-
Block Test)

Preservative	Test Fungus	Toxic Threshold (kg/m ³)	Reference
Disodium Octaborate Tetrahydrate (DOT)	Poria placenta (Brown Rot)	1.9 - 2.7	[6]
Chromated Copper Arsenate (CCA-C)	Poria placenta (Brown Rot)	1.6 - 3.2	AWPA Standards
Alkaline Copper Quaternary (ACQ-D)	Poria placenta (Brown Rot)	2.6 - 4.5	AWPA Standards
Creosote	Lentinus lepideus	32 - 64	[7]

Toxic Threshold is the minimum retention of preservative required to prevent significant wood decay.

Table 2:
Comparative
Performance in Field
Stake Tests (Ground
Contact)

Preservative	Wood Species	Average Service Life Rating (10=Sound, 0=Failed)	Reference
Boron-Copper (BC) formulation	Southern Pine	Failed rapidly at all retentions	[8]
Copper-Zinc (CZDP) formulation	Southern Pine	Sound after 17 years (low retention)	[8]
Chromated Copper Arsenate (CCA-C)	Southern Pine	Sound after 18+ years	[8]
Creosote	Southern Pine	>50 years proven service life	[7]
Field tests demonstrate long- term performance in real-world, high- hazard conditions.			


Table 3: Leachability of Preservative Components

Preservative System	Component Leached	% Leached (Accelerated Test)	Reference
Pure DOT in water	Boron	> 90%	
DOT + Glycerol/Glyoxal Additive	Boron	55%	
Boron-Copper (BC) formulation	Boron	45% - 55%	[8]
Boron-Copper (BC) formulation	Copper	5% - 6%	[8]
Chromated Copper Arsenate (CCA)	Arsenic, Chromium, Copper	Low (components are "fixed")	[4]
Creosote	Oil-based components	Very low (water- insoluble)	[7]
Leaching tests, such as EN 84 or AWPA E11, quantify the permanence of the preservative.			

Experimental Protocols for Preservative Evaluation

Standardized methodologies are crucial for the objective comparison of wood preservatives. Key protocols are established by organizations like the American Wood Protection Association (AWPA) and the European Committee for Standardization (CEN).

Experimental Workflow: The evaluation of a wood preservative follows a multi-stage process, from initial laboratory screening for toxicity to long-term field tests for durability.

[Click to download full resolution via product page](#)

Fig. 2: Standard experimental workflow for evaluating wood preservatives.

Key Methodologies:

- Laboratory Soil-Block/Agar-Block Culture Test (e.g., AWPA E10, EN 113): This is an accelerated laboratory method to determine a preservative's efficacy against specific decay fungi.[7][9] Small, uniform wood blocks are treated with varying concentrations of the preservative.[7][9] Some blocks undergo a leaching procedure (per AWPA E11) to assess permanence.[7] The blocks are then placed in culture bottles containing soil or agar inoculated with a pure culture of a wood-destroying fungus.[7][9][10] After a set incubation period (e.g., 16 weeks), the efficacy is determined by measuring the percentage of mass loss in the wood blocks.[9][11] The primary output is the "toxic threshold," the minimum preservative retention that prevents significant decay.[9]
- Leaching Test (e.g., AWPA E11, EN 84): This protocol evaluates the permanence of a preservative. Treated wood blocks are immersed in water, which is periodically collected and replaced over a set duration (e.g., 14 days).[12] The collected water (leachate) is chemically analyzed to quantify the amount of preservative that has leached from the wood.[13] This data is critical for assessing a preservative's suitability for outdoor or wet-use applications. [12]
- Field Stake Test (e.g., AWPA E7): This is the definitive long-term test for real-world performance, especially in ground contact.[7] Preservative-treated stakes (e.g., 19 x 19 x 457 mm) are installed in the ground at test sites with known high decay and termite hazards. [7] The stakes are inspected annually and rated on a scale from 10 (sound) to 0 (failure).[7] These tests provide invaluable data on the preservative's long-term service life but can take many years to yield conclusive results.[10]

Conclusion

Borate-based wood preservatives offer an effective, broad-spectrum, and environmentally favorable option for wood protection, particularly in applications shielded from direct wetting.[3] [7] Their primary mechanism involves the disruption of cellular metabolism in fungi and insects. [1][5][14] The main limitation of traditional borate treatments is their susceptibility to leaching in wet conditions, which makes them unsuitable for ground-contact use.[4][7] In contrast, oil-type preservatives like creosote and well-fixed copper-based systems like CCA demonstrate superior permanence and long-term durability in high-hazard environments.[7][8]

Ongoing research focuses on mitigating the leachability of borates through the use of water repellents, co-biocides like copper that aid in fixation, and other advanced formulations.[6][15] For researchers and drug development professionals, understanding the comparative performance data and the standardized protocols used for evaluation is essential for the development of new, effective, and environmentally sustainable wood protection systems. The choice between borates and alternative preservatives ultimately depends on the specific application, the required service life, and the environmental exposure conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Borates Protect Wood - Perma Chink Systems [permachink.com]
- 2. permachink.com [permachink.com]
- 3. Reducing leaching of boron-based wood preservatives - a review of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 5. Borate Wood Preservation | AMERICAN BORATE COMPANY [americanborate.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy of alternative copper-based preservatives in protecting decking from biodegradation [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Accelerated Methods for Evaluating Leaching from Preservative Treated Wood | Wood and Fiber Science [wfs.swst.org]
- 13. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Review of Borate-Based Wood Preservatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1141745#a-comparative-review-of-borate-based-wood-preservatives\]](https://www.benchchem.com/product/b1141745#a-comparative-review-of-borate-based-wood-preservatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com